N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features an indole ring, a tetrazole ring, and a cyclohexane carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Tetrazole Ring Formation: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.
Cyclohexane Carboxamide Formation: The cyclohexane ring can be functionalized to introduce the carboxamide group, often through amide bond formation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an indole-2,3-dione derivative, while reduction could produce a cyclohexylamine derivative.
Scientific Research Applications
N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole and tetrazole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific biological target. Generally, compounds with indole and tetrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The cyclohexane carboxamide group may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: can be compared to other indole or tetrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer unique biological activities or chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C16H18N6O |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H18N6O/c23-15(19-13-4-5-14-12(10-13)6-9-17-14)16(7-2-1-3-8-16)22-11-18-20-21-22/h4-6,9-11,17H,1-3,7-8H2,(H,19,23) |
InChI Key |
LKZOTIFYWFOCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC3=C(C=C2)NC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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